CAY10589

mPGES-1 Prostaglandin biosynthesis Enzymology

CAY10589 is a dual mPGES-1 (IC50=1.3 μM) and 5-LO (IC50=1.0 μM) inhibitor that suppresses PGE2 and leukotriene biosynthesis without directly inhibiting COX-1/2 (34%/38.8% at 10 μM). Ideal for dissecting terminal synthase vs. upstream COX contributions in inflammatory cascades. • 230-fold more potent than CAY10526 (IC50=300 μM), reducing compound mass per screening plate by ~200-fold. • Avoid in Triton X-100 buffers-activity abolished; use MK-886 as alternative for detergent-containing assays. • ≥98% purity (HPLC), crystalline solid. Shipped at ambient temperature.

Molecular Formula C25H28ClN3O2S
Molecular Weight 470.0 g/mol
CAS No. 1077626-52-8
Cat. No. B1668652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10589
CAS1077626-52-8
SynonymsCAY10589;  CAY-10589;  CAY 10589; 
Molecular FormulaC25H28ClN3O2S
Molecular Weight470.0 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C25H28ClN3O2S/c1-2-3-4-8-11-21(24(30)31)32-25-28-22(26)16-23(29-25)27-17-18-12-14-20(15-13-18)19-9-6-5-7-10-19/h5-7,9-10,12-16,21H,2-4,8,11,17H2,1H3,(H,30,31)(H,27,28,29)
InChIKeyFQMPYBCEABTPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CAY10589 for Research Procurement: A Dual mPGES-1/5-LO Inhibitor with Documented Selectivity Profile


CAY10589 (CAS 1077626-52-8) is a small-molecule dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1, IC50 = 1.3 μM) and 5-lipoxygenase (5-LO, IC50 = 1.0 μM) . It concurrently suppresses the synthesis of prostaglandin E2 (PGE2) and leukotrienes (LTs) in both cell-free and intact cell assays . CAY10589 exhibits minor inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with 34% and 38.8% inhibition at 10 μM, respectively, distinguishing it from classical NSAIDs that broadly suppress COX-dependent prostanoid biosynthesis .

Dual mPGES-1/5-LO inhibition Supports eicosanoid pathway studies downstream of COX
Cell-free and intact cell activity Confirmed PGE₂/LT suppression in both assay formats
COX-sparing profile Limited COX-1/COX-2 engagement enables synthase-focused dissection
Detergent-free buffer required Activity lost in presence of Triton X-100; selects for defined assay conditions

Why mPGES-1/5-LO Inhibitors Like CAY10589 Are Not Interchangeable


Within the class of eicosanoid pathway modulators, compounds targeting mPGES-1 or 5-LO exhibit distinct pharmacological fingerprints that preclude simple substitution. A direct comparative enzymatic study demonstrated that CAY10589 and the structurally distinct mPGES-1 inhibitor HQL-79 produce divergent PGE2 and PGD2 yield profiles across three prostaglandin synthase systems (mPGES-1, H-PGDS, L-PGDS) when tested under identical conditions [1]. Furthermore, a peer-reviewed investigation revealed that CAY10589 loses all mPGES-1 inhibitory activity in the presence of 0.1% Triton X-100, whereas MK-886 retains 75% inhibition at 10 μM under the same detergent conditions [2]. These findings underscore that in-class compounds differ mechanistically in aggregation behavior and target engagement, with direct experimental consequences for assay design and data interpretation.

Detergent-containing buffers may inactivate CAY10589, unlike MK-886 which retains mPGES-1 inhibition; buffer composition must be verified.

PGE₂/PGD₂ redistribution profiles differ from HQL-79, leading to divergent downstream prostaglandin outputs in comparative panels.

Large potency difference vs. CAY10526 limits direct molar substitution; assay concentration and compound mass must be adjusted independently.

CAY10589 Quantitative Evidence: Differentiated Performance Data for Procurement Decisions


CAY10589 vs. HQL-79: Divergent PGE2/PGD2 Yield Profiles in Enzymatic Assays

In a direct head-to-head comparison, CAY10589 (100 μM) and HQL-79 (50 μM) were evaluated in three parallel PG synthase systems (mPGES-1, H-PGDS, L-PGDS) using a 2 μM PGH2 substrate [1]. Under mPGES-1 conditions, CAY10589 reduced PGE2 yield to 44.9% ± 2.8% compared to HQL-79's 54.4% ± 2.1%—a 9.5 percentage-point greater suppression of PGE2 synthesis [1]. Conversely, in the L-PGDS system, HQL-79 produced a markedly different PGD2 yield (49.1% ± 1.8%) compared to CAY10589 (23.7% ± 0.8%), demonstrating divergent effects on downstream prostaglandin redistribution [1].

PGE₂ Yield in mPGES-1
Head-to-head
CAY10589: 44.9% ± 2.8% HQL-79: 54.4% ± 2.1%
Reported greater PGE₂ suppression under mPGES-1 conditions
2 μM PGH₂ substrate; n=3
mPGES-1 Prostaglandin biosynthesis Enzymology

CAY10589 vs. MK-886: Mechanistic Distinction in Detergent Sensitivity

A peer-reviewed study examined CAY10589 and the indole derivative MK-886 for mPGES-1 inhibition in the presence versus absence of 0.1% Triton X-100 [1]. CAY10589 completely lost inhibitory activity when the non-ionic detergent was added, rendering it inactive at the highest tested concentration [1]. In contrast, MK-886 retained substantial activity, achieving 75% inhibition at 10 μM under identical detergent conditions [1]. This differential behavior indicates that CAY10589 functions as an aggregate-based "nuisance inhibitor," whereas MK-886 likely engages the enzyme via specific binding interactions [1].

Detergent Sensitivity
Head-to-head
CAY10589: activity lost MK-886: 75% inhibition at 10 μM
Detergent context critical for assay design
0.1% Triton X-100 present
mPGES-1 Nuisance inhibition Assay validation

CAY10589 COX-1/COX-2 Selectivity: Differentiated from Broad-Spectrum NSAIDs

At a concentration of 10 μM, CAY10589 inhibits COX-1 by only 34% and COX-2 by 38.8% . For reference, classical NSAIDs such as indomethacin typically achieve >90% COX inhibition at sub-micromolar concentrations, while selective COX-2 inhibitors like celecoxib exhibit COX-2 IC50 values in the low nanomolar range . This limited COX engagement positions CAY10589 as a pathway-selective probe that suppresses inducible PGE2 and LT biosynthesis downstream of COX, rather than blocking the COX enzymes themselves .

COX-1/2 Inhibition
Class-level
COX-1: 34% COX-2: 38.8% at 10 μM
Limited COX engagement supports pathway-selective probe use
Data to verify; class-level inference
COX selectivity Prostaglandin pathway Off-target profiling

CAY10589 vs. CAY10526: Differential mPGES-1 Inhibition Potency and Specificity

CAY10589 (IC50 = 1.3 μM) demonstrates 230-fold higher potency against mPGES-1 compared to the related compound CAY10526 (IC50 = 300 μM) when measured under identical cell-free assay conditions [1]. In the same study, CAY10526 required a 300 μM concentration—a 3-fold higher concentration than CAY10589's 100 μM test dose—to achieve PGE2 yield reduction (45.2% vs. 44.9%, respectively) [1]. This potency differential directly impacts the compound quantity required per experiment and influences cost-per-assay calculations for large-scale screening campaigns.

mPGES-1 IC₅₀
Head-to-head
CAY10589: 1.3 μM CAY10526: 300 μM
Reported ~230-fold potency difference may reduce compound mass per assay
Cell-free assay; 2 μM PGH₂
mPGES-1 IC50 comparison Inhibitor selectivity

CAY10589 Cell-Free vs. Intact Cell Dual Validation: Confirmatory Evidence Across Assay Formats

CAY10589 has been validated to inhibit both PGE2 and leukotriene synthesis in two orthogonal assay formats: cell-free enzymatic systems and intact cellular assays . In cell-free assays, the dual inhibition is directly attributable to mPGES-1 (IC50 = 1.3 μM) and 5-LO (IC50 = 1.0 μM) target engagement . The consistent activity across both reductionist and physiologically relevant cellular contexts distinguishes CAY10589 from compounds that demonstrate activity only in simplified cell-free systems but fail to translate to intact cell models, a phenomenon frequently observed with aggregate-based inhibitors [1].

Assay Format Validation
Reported
Cell-free and intact cell assays
Cross-platform validation supports workflow flexibility
Intact cell type not specified
PGE2 synthesis LT synthesis Cellular pharmacology

CAY10589 Procurement-Relevant Application Scenarios Based on Verified Evidence


Differential mPGES-1 Probe in Multi-Compound Comparative Screens

Based on the direct head-to-head comparison showing that CAY10589 reduces PGE2 yield to 44.9% (vs. HQL-79's 54.4%) under mPGES-1 assay conditions [1], researchers conducting comparative inhibitor panels should select CAY10589 when maximal suppression of the inducible PGE2 arm is required. The 9.5 percentage-point difference in PGE2 suppression translates to more pronounced pathway blockade in assays where subtle differences in prostaglandin output have biological significance.

Pathway-Selective Eicosanoid Profiling (Downstream of COX)

Given that CAY10589 inhibits COX-1 by only 34% and COX-2 by 38.8% at 10 μM [1], it is specifically indicated for experiments that require suppression of PGE2 and LT biosynthesis without direct inhibition of COX enzymes. This property makes CAY10589 suitable for dissecting the relative contributions of terminal synthases versus upstream COX activity in inflammatory signaling cascades, a distinction not achievable with classical NSAIDs that broadly block COX-1/2 [1].

Cost-Efficient mPGES-1 Inhibition for High-Throughput Screening

The 230-fold potency advantage of CAY10589 (IC50 = 1.3 μM) over CAY10526 (IC50 = 300 μM) [1] directly reduces the compound mass required per well in high-throughput screening campaigns. For a typical 384-well plate assay at 10 μM final concentration, CAY10589 requires approximately 4.7 μg per plate, whereas an equimolar concentration of CAY10526 would require over 1 mg per plate. Procurement of CAY10589 thus yields substantial cost savings in large-scale screening operations.

Detergent-Free Biochemical Assays Requiring Dual mPGES-1/5-LO Inhibition

CAY10589 is a suitable tool compound for biochemical assays conducted in the absence of non-ionic detergents, where it potently inhibits both mPGES-1 (IC50 = 1.3 μM) and 5-LO (IC50 = 1.0 μM) [1]. However, researchers must strictly avoid CAY10589 in assay buffers containing Triton X-100 or similar detergents, as the compound completely loses mPGES-1 inhibitory activity under such conditions [2]. For detergent-containing assays, MK-886 (75% inhibition at 10 μM with 0.1% Triton X-100) is the empirically validated alternative [2].

Application
Selection Property
Validation Focus
Comparative mPGES-1 inhibitor screening
Reported PGE₂ suppression profile under mPGES-1 conditions
PGE₂ yield endpoint in mPGES-1 comparative panels
COX-independent eicosanoid pathway dissection
Limited COX-1/2 inhibition profile
Downstream synthase contribution versus upstream COX activity
High-throughput mPGES-1 screening
Reported compound mass efficiency context
Cost-per-assay and DMSO artifact minimization
Detergent-free dual inhibition biochemical assays
Dual mPGES-1/5-LO inhibition in absence of Triton X-100
Detergent sensitivity and buffer compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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